molecular formula C20H22ClNO4 B4302109 ethyl 3-(2-chlorophenyl)-3-[(4-ethoxybenzoyl)amino]propanoate

ethyl 3-(2-chlorophenyl)-3-[(4-ethoxybenzoyl)amino]propanoate

Cat. No. B4302109
M. Wt: 375.8 g/mol
InChI Key: UDLNDPBZWYXPRC-UHFFFAOYSA-N
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Description

Ethyl 3-(2-chlorophenyl)-3-[(4-ethoxybenzoyl)amino]propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as ECPP and is synthesized using a specific method.

Mechanism of Action

The mechanism of action of ECPP is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. ECPP has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
ECPP has been found to exhibit several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). ECPP has also been found to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are enzymes involved in the inflammatory response. Additionally, it has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

ECPP has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit several biological activities, making it a potential candidate for drug development. However, there are also limitations to its use in lab experiments. ECPP has poor solubility in water, making it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which may limit its potential use in drug development.

Future Directions

There are several future directions for the study of ECPP. One potential direction is the development of new analogs with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of ECPP and its potential use in the treatment of various diseases. ECPP has also been found to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Further studies are needed to explore its potential use in this area.

Scientific Research Applications

ECPP has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. ECPP has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, it has been found to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

ethyl 3-(2-chlorophenyl)-3-[(4-ethoxybenzoyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO4/c1-3-25-15-11-9-14(10-12-15)20(24)22-18(13-19(23)26-4-2)16-7-5-6-8-17(16)21/h5-12,18H,3-4,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLNDPBZWYXPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC(CC(=O)OCC)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2-chlorophenyl)-3-{[(4-ethoxyphenyl)carbonyl]amino}propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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